Ponazuril exhibits efficacy against a range of apicomplexan parasites, a group of single-celled organisms that cause various diseases in animals and humans. Research studies have demonstrated its effectiveness against:
Researchers are exploring the potential application of Ponazuril for other parasitic diseases. Studies have shown promising results against:
Ponazuril is an antiprotozoal medication primarily used in veterinary medicine, particularly for the treatment of equine protozoal myeloencephalitis caused by the protozoan Sarcocystis neurona. This compound, marketed under the trade name Marquis by Bayer Corporation, is classified as a diphenylether and has a complex chemical structure with the formula . It is administered orally in paste form and is recognized for its effectiveness against various protozoal infections in animals, including those caused by Coccidia, Neospora, and Toxoplasma .
Ponazuril acts by inhibiting the parasite's essential metabolic processes [, ]. It disrupts the parasite's folate synthesis by targeting a specific enzyme, dihydrofolate reductase (DHFR) [, ]. DHFR is crucial for producing folic acid, which protozoa need for DNA synthesis and replication []. By inhibiting DHFR, Ponazuril prevents the parasite from multiplying and ultimately leads to its death [, ].
Ponazuril functions by inhibiting specific enzymes crucial for the survival of protozoa. Its mechanism involves blocking the formation of pyrimidine, an essential component for DNA synthesis in these organisms. This disruption leads to the death of the protozoa . The compound is also noted for its ability to cross the blood-brain barrier, making it particularly effective against central nervous system infections caused by Sarcocystis neurona .
The biological activity of ponazuril is characterized by its coccidiostatic and coccidiocidal properties, depending on the dosage and the species of protozoa involved. It targets the plastid organelles within apicomplexan parasites, which are essential for their metabolic processes . Studies have shown that ponazuril can effectively halt the development of both Neospora caninum and Sarcocystis neurona, demonstrating its broad-spectrum efficacy within this class of parasites .
The synthesis of ponazuril typically involves multi-step organic reactions that create its unique triazine structure. While specific proprietary methods used by pharmaceutical companies may not be publicly disclosed, general synthetic pathways include:
For detailed protocols, laboratory methods such as high-performance liquid chromatography (HPLC) are employed to analyze purity and concentration during synthesis .
Ponazuril is primarily applied in veterinary medicine for treating equine protozoal myeloencephalitis. Beyond horses, it has been used off-label for various protozoal infections in other species such as dogs, cats, goats, and reptiles . Its ability to address multiple protozoal infections makes it a versatile option in veterinary pharmacotherapy.
Research indicates that ponazuril can interact with other medications, particularly those affecting liver enzymes involved in drug metabolism. Monitoring is recommended when used in conjunction with other drugs to avoid potential adverse effects or reduced efficacy . In clinical settings, veterinarians often assess interactions based on individual animal health profiles and concurrent medications.
Ponazuril shares similarities with several other antiprotozoal compounds, particularly those within the triazine class. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Toltrazuril | Similar triazine structure | Treatment of coccidiosis | Different formulation (liquid) and broader use in livestock |
| Sulfadimethoxine | Sulfonamide derivative | Coccidiosis treatment | Works through different mechanisms (folate synthesis inhibition) |
| Amprolium | Thiamine antagonist | Coccidiosis prevention | Primarily preventive rather than curative |
Ponazuril's unique combination of efficacy against both Sarcocystis neurona and other protozoa, along with its ability to penetrate the central nervous system, distinguishes it from these similar compounds .
Ponazuril, with the International Union of Pure and Applied Chemistry systematic name 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione, represents a complex heterocyclic compound belonging to the triazinetrione class [1] [2] [3]. The compound exhibits the molecular formula C₁₈H₁₄F₃N₃O₆S and possesses a molecular weight of 457.38 g/mol [1] [3]. The exact mass and monoisotopic mass are both recorded as 457.05554083 Da, providing precise identification parameters for analytical applications [3].
The chemical structure is characterized by a central 1,3,5-triazinane-2,4,6-trione ring system, which forms the core scaffold of the molecule [4] [5]. This triazine ring is substituted with two methyl groups and connected to a complex aromatic system through an ether linkage. The aromatic portion consists of a methylated phenyl ring linked via an oxygen atom to a phenyl ring bearing a trifluoromethylsulfonyl substituent [2] [3].
Ponazuril demonstrates well-defined thermal characteristics essential for understanding its stability profile. The compound exhibits a melting point range of 242-244°C, indicating excellent thermal stability under normal storage and handling conditions [6] [7] [8]. Differential thermal analysis studies have confirmed these melting characteristics, with the pure compound showing a distinct endothermic peak at 242°C [9]. The compound maintains structural integrity up to its melting point, with no evidence of decomposition at temperatures below 200°C [10].
The flash point exceeds 200°C, classifying the compound as having low fire hazard under normal circumstances [10]. The high thermal stability makes ponazuril suitable for various pharmaceutical formulations and processing conditions without concern for thermal degradation [9].
The predicted density of ponazuril is 1.507 ± 0.06 g/cm³, consistent with its complex molecular structure containing multiple heteroatoms and aromatic systems [6] [8]. The compound exists as a white to off-white crystalline powder under standard conditions, exhibiting good stability when stored in controlled environments [11] [12].
Ponazuril demonstrates limited aqueous solubility, characteristic of its lipophilic nature [13] [14]. The compound shows enhanced solubility in organic solvents, with notable solubility in dimethyl sulfoxide (55.0 mg/mL), dimethylformamide (30.0 mg/mL), and ethanol (30.0 mg/mL) [13]. This solubility pattern reflects the compound's high lipophilicity, indicated by a LogP value of 3.1, which enables effective cellular penetration and bioavailability [15] [3] [5].
The low aqueous solubility has led to the development of various formulation strategies, including solid dispersions with polyethylene glycol 6000, which significantly enhance dissolution characteristics [9]. These formulations demonstrate improved solubility profiles, with solid dispersions achieving concentrations of 0.8601 mg/mL compared to 0.0041 mg/mL for the pure compound [9].
The molecular structure of ponazuril exhibits a topological polar surface area of 121-128.61 Ų, indicating moderate polarity distribution across the molecule [6] [3]. The compound contains 31 heavy atoms, contributing to its substantial molecular complexity with a calculated complexity index of 835 [3]. This high complexity reflects the presence of multiple functional groups and the sophisticated arrangement of aromatic and heterocyclic systems [3].
The molecule possesses one hydrogen bond donor and nine hydrogen bond acceptors, facilitating specific intermolecular interactions essential for crystal packing and biological activity [3]. The rotatable bond count of 4-5 suggests moderate conformational flexibility, allowing the molecule to adopt various conformations while maintaining structural integrity [3].
The presence of three fluorine atoms in the trifluoromethylsulfonyl group significantly influences the electronic properties of ponazuril [1] [3]. These electronegative substituents create electron-withdrawing effects that modulate the reactivity and stability of the entire molecular system. The formal charge of zero indicates a neutral molecule under physiological conditions, facilitating membrane permeation and cellular uptake [3].
High-resolution synchrotron X-ray powder diffraction studies have revealed that ponazuril crystallizes in the monoclinic space group P2₁/c (#14) [16] [17]. The unit cell parameters are precisely defined as a = 8.49511(6) Å, b = 12.38696(6) Å, c = 18.84239(17) Å, with β = 96.7166(4)° [16] [17]. The unit cell volume measures 1969.152(12) ų, accommodating four molecules (Z = 4) [16] [17].
The crystal structure determination employed advanced computational methods, including density functional theory optimization, achieving excellent agreement between refined and optimized structures with a root-mean-square Cartesian displacement of only 0.066 Å [16] [17]. This exceptional agreement provides strong validation of the structural determination accuracy [16].
The crystal structure consists of normally packed molecules with distinct hydrogen bonding patterns [16] [17]. The primary intermolecular interaction involves a classical N₁₃-H₄₂⋯O₆ hydrogen bond between amino and carbonyl groups, creating continuous chains along the a-axis [16] [17]. This hydrogen bond exhibits significant strength with an energy of 5.2 kcal/mol, as determined by correlation analysis [16] [17].
The hydrogen bonding pattern follows a C₁,₁(6) graph set notation, indicating the formation of infinite chains with a six-membered repeat unit [16] [17]. Additional stabilization arises from several C-H⋯O hydrogen bonds that contribute to the overall lattice energy [16] [17].
The solid-state conformation of ponazuril represents a local energy minimum, as confirmed by quantum chemical geometry optimization [16] [17]. Conformational analysis reveals that the molecule exhibits inherent flexibility, with the minimum-energy conformation being only 0.1 kcal/mol lower in energy than the observed solid-state structure [16] [17]. This flexibility suggests that intermolecular interactions play crucial roles in determining the final crystal packing arrangement [16] [17].
The Hirshfeld surface analysis indicates a packing density of 98.37%, representing efficient space utilization within the crystal lattice [16] [17]. The volume enclosed by the Hirshfeld surface is 484.29 ų, accounting for nearly the entire asymmetric unit volume [16] [17].
Ponazuril exhibits characteristic ultraviolet absorption with maximum absorbance at 243 nm in acetonitrile-water systems [9]. This absorption maximum serves as a reliable analytical parameter for quantitative determination using spectrophotometric methods [9]. The compound demonstrates linear absorbance relationships over concentration ranges of 4.0-20.0 μg/mL, with correlation coefficients exceeding 0.9998 [9].
High-performance liquid chromatography analysis employs ultraviolet detection at 255 nm for plasma concentration determinations, providing sensitive and specific quantification methods [18]. The spectroscopic properties remain consistent across various matrices, enabling robust analytical methodologies for pharmaceutical and biological applications [18].
The spectroscopic behavior of ponazuril shows minimal interference from common pharmaceutical excipients, particularly polyethylene glycol 6000, which does not affect ultraviolet absorbance at the analytical wavelength of 243 nm [9]. This stability enables accurate quantification in complex formulations and biological matrices [9].
Environmental Hazard